1-(Trimethylacetyl)imidazole

Aminolysis kinetics Steric hindrance SN2 mechanism

Researchers performing acylation in the presence of free amines encounter uncontrolled kinetics with conventional N-acylimidazoles. 1-(Trimethylacetyl)imidazole (CAS 4195-19-1) resolves this via steric modulation by its pivaloyl group: • Chemoselective O-acylation: markedly suppressed aminolysis vs. N-acetyl-imidazole, enabling selective hydroxyl protection in amino alcohols & peptide intermediates • Steric acceleration in neutral hydrolysis: fastest C-N bond cleavage in the N-acylimidazole series for unimolecular mechanistic probing • Carbohydrate utility: demonstrated regioselective pivaloylation of mono-/disaccharides with acid-stable protecting group installation Supplied at ≥98% purity (white crystalline solid, mp 47-52°C), stored at 0-8°C, shipped ambient. Full QA documentation included.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 4195-19-1
Cat. No. B021026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylacetyl)imidazole
CAS4195-19-1
Synonyms1-(2,2-Dimethyl-propionyl)-1H-imidazole; 
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1C=CN=C1
InChIInChI=1S/C8H12N2O/c1-8(2,3)7(11)10-5-4-9-6-10/h4-6H,1-3H3
InChIKeyBJUOCCZDOGJHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trimethylacetyl)imidazole: Properties & Structure


1-(Trimethylacetyl)imidazole, also known as 1-Pivaloyl-1H-imidazole or N-pivaloylimidazole, is an N-acylimidazole derivative characterized by a bulky tert-butyl carbonyl group attached to the imidazole nitrogen. It is a colorless to pale yellow liquid or low-melting solid (mp 47-52°C) with a molecular weight of 152.19 g/mol . As a member of the N-acylimidazole class, it functions as an activated acyl transfer agent in organic synthesis, distinguished from simpler analogs by the substantial steric hindrance imparted by its trimethylacetyl (pivaloyl) moiety [1]. This steric profile fundamentally alters its reactivity pattern relative to less hindered N-acylimidazoles, making it a uniquely positioned reagent for applications demanding controlled acyl transfer kinetics or selective protection strategies [1].

1-(Trimethylacetyl)imidazole: Why Substitution Fails


Generic substitution of 1-(Trimethylacetyl)imidazole with less hindered N-acylimidazoles (e.g., N-acetyl- or N-propionyl-imidazole) is not kinetically or mechanistically equivalent. The bulky trimethylacetyl group induces profound steric effects that dictate divergent reaction outcomes. In aminolysis, the rate decreases markedly with increasing steric bulk, with N-trimethylacetyl-imidazole being the slowest in the series [1]. Conversely, neutral hydrolysis exhibits a "steric acceleration" phenomenon, where the rate increases with increasing methyl substitution on the acyl group, a pattern opposite to that of aminolysis [1]. These divergent trends arise from a mechanistic shift: aminolysis proceeds via a sterically sensitive bimolecular SN2 pathway, while neutral hydrolysis follows a unimolecular mechanism where steric relief accelerates C-N bond cleavage [1]. Consequently, substituting a less hindered analog will yield uncontrolled reaction rates and unpredictable product distributions, directly impacting synthetic yield and reproducibility. The specific quantitative evidence supporting these differentiation points is presented in the following section.

1-(Trimethylacetyl)imidazole: Quantitative Differentiation Evidence


Aminolysis Rate Reduction by Steric Bulk

The rate of aminolysis for N-acylimidazoles decreases sharply in the order N-acetyl- > N-propionyl- > N-isobutyryl- > N-trimethylacetyl-imidazole [1]. This trend is consistent with a bimolecular SN2 reaction mechanism where nucleophilic attack at the carbonyl carbon is increasingly hindered by the growing steric bulk of the acyl group [1]. This demonstrates that 1-(Trimethylacetyl)imidazole is the least reactive in this series for aminolysis, a critical differentiator for applications requiring controlled or suppressed amine acylation.

Aminolysis kinetics Steric hindrance SN2 mechanism

Steric Acceleration of Neutral Hydrolysis

In contrast to aminolysis, the rate of neutral hydrolysis for N-acylimidazoles increases substantially with increasing methyl substitution on the acyl group [1]. The order is N-acetyl- < N-propionyl- < N-isobutyryl- < N-trimethylacetyl-imidazole [1]. This "steric acceleration" is attributed to a unimolecular reaction mechanism where steric strain in the ground state is relieved upon C-N bond cleavage, making the bulkier N-trimethylacetyl derivative the fastest to hydrolyze under neutral conditions [1].

Hydrolysis kinetics Steric acceleration Unimolecular mechanism

Enhanced Hydrolysis with 4,5-Diphenylimidazole Leaving Group

In a study of aryl-substituted N-acylimidazoles, N-(Trimethylacetyl)-4,5-diphenylimidazole hydrolyzed 10-fold faster in the OH⁻ reaction and 55-fold faster in the water reaction at 15 °C than N-(trimethylacetyl)benzimidazole at 30 °C, despite identical pKa values for the leaving groups [1]. This finding underscores the additive nature of steric effects from both the acyl group and the leaving group, accelerating C-N bond cleavage in a concerted mechanism without a stable tetrahedral intermediate [1].

Hydrolysis kinetics Leaving group effect Concerted mechanism

Selective Monosaccharide Pivaloylation

N-Pivaloyl imidazole (1-(Trimethylacetyl)imidazole) has been specifically prepared and demonstrated to act as a selective protective reagent for various monosaccharides, including D-glucose, D-mannose, D-galactose, 2-acetamido-2-deoxy-D-glucose, and 2-acetamido-2-deoxy-β-D-glucopyranosyl azide, as well as lactose . This application leverages the compound's ability to transfer the bulky pivaloyl group onto sugar hydroxyls with useful selectivity, a feature not readily achieved with less sterically demanding acylating agents.

Carbohydrate chemistry Selective protection Pivaloylation

Acyl Transfer to Transition-Metal Nucleophiles

In the acylation of Na2Fe(CO)4, N-pivaloylimidazole (7) acylates the metal complex both in the presence and absence of a Lewis acid (R3B), whereas N-formylimidazole (1) requires a Lewis acid for successful acylation and N-acetylimidazole (6) undergoes a Claisen-type condensation in the absence of a Lewis acid [1]. This demonstrates a distinct reactivity profile for the pivaloyl derivative, which is less prone to unwanted side reactions under non-Lewis acid conditions compared to the acetyl analog [1].

Organometallic chemistry Acyl transfer Lewis acid catalysis

Resistance to Decarbonylation

In the context of transition-metal acylation, N-formylimidazole (1) undergoes decarbonylation in the absence of a Lewis acid to yield NaM(CO)4H and sodium imidazolate [1]. In contrast, N-pivaloylimidazole (7) does not suffer from this decarbonylation pathway, enabling cleaner acyl transfer [1]. This difference is attributed to the greater stability of the pivaloyl C-C bond compared to the formyl C-H bond, preventing the formation of a metal hydride byproduct.

Decarbonylation Stability Acyl transfer

1-(Trimethylacetyl)imidazole: Research and Industrial Applications


Controlled Acyl Transfer with Amines

Due to its significantly reduced rate of aminolysis compared to less hindered N-acylimidazoles [1], 1-(Trimethylacetyl)imidazole is ideally suited for acylation reactions where amines are also present, such as in peptide synthesis or the functionalization of amino alcohols. The kinetic discrimination minimizes unwanted amide bond formation, allowing for selective O-acylation or esterification. This is particularly valuable in the synthesis of complex molecules containing both hydroxyl and amine functionalities, where traditional acylating agents would lack the required chemoselectivity [1].

Selective Carbohydrate Hydroxyl Protection

The demonstrated utility of N-Pivaloyl imidazole as a selective protective reagent for monosaccharides and disaccharides makes it a valuable tool in carbohydrate chemistry. Researchers synthesizing complex oligosaccharides or glycoconjugates can employ this reagent to install the acid-stable pivaloyl protecting group with useful regioselectivity. This is particularly important for differentiating hydroxyl groups of similar reactivity, a common challenge in glycosylation strategies .

Unimolecular Acyl Transfer and Steric Acceleration

The pronounced "steric acceleration" observed in the neutral hydrolysis of N-trimethylacetyl-imidazole, where it is the fastest in the series of N-acylimidazoles [2], makes it an ideal probe for investigating unimolecular acyl transfer mechanisms. Researchers studying the transition from bimolecular to unimolecular pathways, or the role of ground-state strain in reaction kinetics, will find this compound's contrasting behavior in hydrolysis versus aminolysis a compelling case study [2].

Synthesis of Hindered Esters and Metal Acyl Complexes

The bulky pivaloyl group transferred by 1-(Trimethylacetyl)imidazole is itself a valuable structural motif. It is used to create sterically hindered esters that are resistant to hydrolysis and nucleophilic attack, a property exploited in prodrug design and in the synthesis of robust organic materials. Additionally, the compound's ability to cleanly transfer the pivaloyl group to transition-metal nucleophiles without decarbonylation [3] makes it a preferred reagent in organometallic synthesis for accessing sterically protected metal acyl complexes, which are important in catalysis and materials science [3].

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